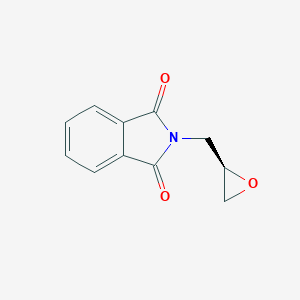

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-oxiran-2-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUILGEYLVHGSEE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045197 | |

| Record name | (R)-(-)-N-(2,3-Epoxypropyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181140-34-1 | |

| Record name | Glycidyl phthalimide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181140341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-N-(2,3-Epoxypropyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidyl Phthalimide, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN3ZN7ZHU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a crucial chiral building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its rigid phthalimide group and reactive epoxy ring make it a versatile intermediate for introducing a chiral glycidyl moiety. This technical guide provides an in-depth overview of the physical properties of this compound, complete with experimental protocols and a diagram illustrating its synthetic utility.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in chemical reactions. The following table summarizes its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Solid, Crystalline Powder | [2] |

| Melting Point | 100-102 °C | |

| Boiling Point | 341.49°C (rough estimate) | [2] |

| Density | 1.2621 g/cm³ (rough estimate) | [2] |

| Optical Rotation | [α]/D -7 to -13° (c = 2.2 in chloroform) | |

| Solubility | Soluble in Chloroform; Slightly soluble in Ethyl Acetate | [2] |

Comparative Physical Properties

Understanding the differences between the enantiomers and the racemic mixture is critical for applications in stereoselective synthesis. The table below compares the available physical data for the (R)- and (S)-enantiomers, as well as the racemic form of N-(2,3-Epoxypropyl)phthalimide.

| Property | This compound | (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | N-(2,3-Epoxypropyl)phthalimide (Racemic) |

| CAS Number | 181140-34-1 | 161596-47-0[3] | 5455-98-1[4] |

| Melting Point | 100-102 °C | Not specified | 92-98 °C[2][4][5] |

| Optical Rotation | -7 to -13° (c = 2.2, CHCl₃) | Not specified | 0° (by definition) |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are generalized standard procedures applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.[7]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[8] The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.[8]

-

Observation: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[9]

Optical Rotation Measurement

Optical rotation is a definitive characteristic of a chiral compound and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform, as indicated in the literature). For the reported value, the concentration is 2.2 g per 100 mL of chloroform.

-

Polarimeter Calibration: The polarimeter is calibrated with a blank solvent-filled cell.

-

Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).

-

Rotation Reading: The observed angle of rotation is measured. The specific rotation is then calculated using the following formula:[10][11]

[α] = α / (c × l)

where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters.

-

Synthetic Utility

This compound is a valuable chiral intermediate. One of its key applications is in the synthesis of 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione, a precursor for oxazolidinone antibacterial agents. The following diagram illustrates this synthetic workflow.

This logical diagram outlines the multi-step conversion of this compound to the target oxazolidinone precursor, highlighting the reagents used in each transformation. This demonstrates the practical application of the title compound in the development of pharmaceuticals.

References

- 1. calpaclab.com [calpaclab.com]

- 2. N-(2,3-EPOXYPROPYL)PHTHALIMIDE CAS#: 5455-98-1 [m.chemicalbook.com]

- 3. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2,3-环氧丙基)邻苯二甲酰亚胺 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ursinus.edu [ursinus.edu]

- 7. westlab.com [westlab.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (R)-(-)-N-(2,3-Epoxypropyl)phthalimide: Chemical Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and applications of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide. This chiral building block is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the anticoagulant drug Rivaroxaban.

Chemical Structure and Stereochemistry

This compound, also known as (R)-N-Glycidylphthalimide, is a bicyclic compound featuring a phthalimide group attached to a chiral epoxypropyl moiety. The "R" designation in its name refers to the stereochemical configuration at the chiral carbon of the epoxide ring, as determined by the Cahn-Ingold-Prelog priority rules. The negative sign in "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.

The core structure consists of a planar phthalimide ring system linked via a nitrogen atom to a three-membered oxirane (epoxide) ring. The presence of the chiral epoxide makes it a valuable synthon for introducing a specific stereocenter in the synthesis of complex molecules.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[(2R)-oxiran-2-yl]methyl]isoindole-1,3-dione | [1] |

| Synonyms | (R)-N-Glycidylphthalimide, (R)-(-)-Glycidyl phthalimide | [2] |

| CAS Number | 181140-34-1 | [3] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 100-102 °C | [4] |

| Optical Activity | [α]/D = -7 to -13° (c = 2.2 in chloroform) | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 270 MHz) | δ 2.70 (dd, 1H), 2.81(dd, 1H), 3.21-3.28 (m, 1H), 3.81 (dd, 1H), 3.97 (dd, 1H), 7.27-7.91 (m, 4H) | [5] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 39.7, 46.1, 49.1, 123.4, 131.9, 134.1, 168.0 | [6] |

| Infrared (IR) (Nujol) | νmax = 3440, 1772, 1712, 1606, 1430, 1395, 1349, 1306, 1254, 1193, 1170, 1153, 1138, 1078, 1044, 983, 964, 900, 848, 824, 788 cm⁻¹ | [6] |

| Mass Spectrometry (FTMS ESI-TOF) | m/z: [M+H]⁺ Calcd for C₁₁H₁₀NO₃⁺: 204.0655, Found: 204.0655 | [6] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of potassium phthalimide with (R)-epichlorohydrin in the presence of a phase transfer catalyst.[5]

Materials:

-

Potassium phthalimide (50.0 g, 0.27 mol)

-

(R)-epichlorohydrin (74.9 g, 0.81 mol)

-

Benzyltrimethylammonium chloride (5.00 g, 0.027 mol)

-

Isopropanol (500 ml)

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

A reaction vessel is charged with potassium phthalimide (50.0 g), benzyltrimethylammonium chloride (5.00 g), and isopropanol (500 ml).

-

The mixture is cooled to 10°C.

-

(R)-epichlorohydrin (74.9 g) is added to the cooled mixture.

-

The reaction mixture is stirred for 46 hours while maintaining the cooling.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

Ethyl acetate (250 ml) is added to the residue, and the mixture is washed with water (250 ml).

-

The organic layer is separated, and the ethyl acetate is removed to yield the crude product.

-

The crude product is purified by crystallization from an ethyl acetate-hexane solvent system to afford this compound as white crystals.[5]

Yield: 45.6 g (83%) Optical Purity: 98% e.e. (as determined by HPLC)[5]

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Rivaroxaban

This compound is a crucial starting material in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant.[7][8] The synthesis involves the reaction of 4-(4-aminophenyl)morpholine-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide (the enantiomer of the topic compound, but the principle of using a chiral epoxide is the same) to introduce the necessary stereocenter in the oxazolidinone core of the drug.[7]

Preparation of Chiral Solvating Agents

This compound is also utilized in the preparation of novel chiral solvating agents. These agents are employed in NMR spectroscopy to determine the enantiomeric purity of various chiral compounds, such as carboxylic acids.[4][9] The epoxide ring can be opened by a chiral amine to generate a new chiral diol-amine that can form diastereomeric complexes with other chiral molecules, allowing for their differentiation by NMR.

Logical Relationships and Workflows

The following diagram illustrates a typical workflow for the synthesis and application of this compound.

Caption: Synthesis and application workflow for the title compound.

References

- 1. N-(2,3-EPOXYPROPYL)PHTHALIMIDE(5455-98-1) 13C NMR spectrum [chemicalbook.com]

- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 3. This compound = 99.0 GC 181140-34-1 [sigmaaldrich.com]

- 4. This compound = 99.0 GC 181140-34-1 [sigmaaldrich.com]

- 5. EP1564215A1 - Process for preparing glycidylphthalimide - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 8. CN105777732A - Method for synthesizing Rivaroxaban intermediate and application of method - Google Patents [patents.google.com]

- 9. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-(-)-N-(2,3-Epoxypropyl)phthalimide

CAS Number: 181140-34-1

This technical guide provides a comprehensive overview of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide, a chiral building block crucial in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on experimental protocols and potential biological significance.

Chemical and Physical Properties

This compound, also known as (R)-N-Glycidylphthalimide, is a solid, chiral compound.[1][2][3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][4] |

| Molecular Weight | 203.19 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1][3][5] |

| Melting Point | 100-102 °C | [1][2] |

| Optical Activity | [α]/D -7° to -13° (c = 2.2 in chloroform) | [1][2] |

| Purity | ≥99.0% (GC) | [1][2] |

| SMILES String | O=C1N(C[C@@H]2CO2)C(=O)c3ccccc13 | [1][2] |

| InChI Key | DUILGEYLVHGSEE-SSDOTTSWSA-N | [1][2] |

Synthesis Protocols

Several methods for the synthesis of N-(2,3-Epoxypropyl)phthalimide have been reported. The chiral integrity of the epoxide is a critical consideration in these synthetic routes.

Synthesis from Phthalimide Salt and Epichlorohydrin

A common method involves the reaction of potassium phthalimide with epichlorohydrin. However, this method can sometimes lead to racemization. A patented method describes a two-step synthesis starting from phthalimide sodium salt and chloropropene, followed by oxidation.[5]

Experimental Protocol (General Procedure): [5]

-

Condensation: Phthalimide sodium salt is reacted with chloropropene in a suitable solvent (e.g., acetonitrile, dichloromethane, or trichloromethane). The molar ratio of phthalimide sodium salt to chloropropene is typically 1:1.0-1.1.

-

Oxidation: The resulting 3-(phthaloyl)propylene is then oxidized using an aryl peroxy acid (molar ratio of 1.1-1.3 to the initial phthalimide salt) to yield N-(2,3-epoxypropyl)phthalimide.

Chiral Synthesis

For the preparation of the enantiomerically pure (R)-isomer, chiral starting materials are employed. One patented method utilizes (R)-epoxy chloropropane as the starting material.[6]

Caption: Potential signaling pathways for phthalimide derivatives.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | Spectral data available, showing characteristic peaks for the phthalimide and epoxypropyl groups. | |

| ¹³C NMR | Spectral data available for structural confirmation. | |

| IR, MS | Additional spectroscopic data is available for comprehensive characterization. |

Safety Information

This compound is classified as causing serious eye damage. A[7]ppropriate personal protective equipment, including eye protection, should be worn when handling this compound. F[7]or detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide consolidates available information on this compound to support its application in research and development. The provided experimental outlines and data summaries are intended to serve as a valuable resource for scientists in the field.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [medigraphic.com]

- 5. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]

- 7. N-(2,3-EPOXYPROPYL)PHTHALIMIDE(5455-98-1) 1H NMR [m.chemicalbook.com]

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide, a valuable chiral building block in pharmaceutical and chemical research. This document details established synthetic methodologies, comprehensive characterization data, and experimental workflows.

Introduction

This compound is a chiral epoxide containing a phthalimide moiety. Its stereospecific structure makes it a crucial intermediate in the asymmetric synthesis of various biologically active molecules and chiral solvating agents. The phthalimide group serves as a protecting group for a primary amine, which can be deprotected under specific conditions, while the reactive epoxide ring allows for nucleophilic attack, leading to the formation of diverse functionalized compounds with a defined stereochemistry. This guide explores the primary synthetic routes and analytical characterization of this important compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 100-102 °C | |

| Optical Rotation [α]D | -7° to -13° (c = 2.2 in chloroform) | |

| CAS Number | 181140-34-1 |

Table 2: Spectroscopic Data

| Technique | Key Data and Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90-7.85 (m, 2H, Ar-H), 7.77-7.72 (m, 2H, Ar-H), 3.99-3.94 (dd, 1H, N-CH₂), 3.84-3.79 (dd, 1H, N-CH₂), 3.27-3.22 (m, 1H, CH-O), 2.81 (dd, 1H, CH₂-O), 2.68 (dd, 1H, CH₂-O) |

| ¹³C NMR | Data not explicitly found in a single source, but expected signals would include aromatic carbons, carbonyl carbons of the phthalimide, and carbons of the epoxypropyl chain. |

| Infrared (IR) | Characteristic peaks expected for C=O stretching of the imide, C-N stretching, C-O-C stretching of the epoxide, and aromatic C-H stretching. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ or related fragments confirming the molecular weight of 203.19. |

Synthesis Methodologies

Several synthetic routes for the preparation of this compound have been reported. The most common and effective methods are detailed below.

Method 1: Nucleophilic Substitution with (R)-Epichlorohydrin

This method involves the direct N-alkylation of potassium phthalimide with (R)-epichlorohydrin. This is a variation of the Gabriel synthesis of primary amines.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of (S)-epichlorohydrin and phthalimide in isopropanol, add a catalytic amount of potassium carbonate at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 5-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter the solid, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the synthesis of this compound from (R)-glycidol and phthalimide with inversion of stereochemistry at the alcohol carbon. However, given that the starting material is the desired enantiomer of glycidol, this method is effective.

General Experimental Protocol:

-

Reaction Setup: In a flask, dissolve (R)-glycidol, phthalimide, and triphenylphosphine (PPh₃) in a suitable anhydrous solvent such as tetrahydrofuran (THF).[2][3] Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the cooled reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Method 3: Three-Step Synthesis from (R)-Epichlorohydrin

A multi-step synthesis starting from (R)-epichlorohydrin can also be employed to produce the target compound with high optical purity.

Experimental Protocol:

-

Step 1: Preparation of (R)-1-amino-3-chloro-2-propanol hydrochloride.

-

In a reactor, add 4-chlorobenzaldehyde, (R)-epichlorohydrin, and ethanol.[4]

-

After stirring, slowly add strong aqueous ammonia. Maintain the reaction system insulation at 35 °C for about 15 hours.[4]

-

Monitor the reaction completion by vapor detection.[4]

-

Concentrate under reduced pressure to remove ethanol, then add 18% hydrochloric acid and heat to 40 °C, stirring for 4 hours.[4]

-

Cool to room temperature and perform ethyl acetate extraction twice.[4]

-

Concentrate the aqueous layer under reduced pressure to remove approximately 2/3 of the water.[4]

-

Slowly add ethanol and progressively cool to 0 °C under low-rate mixing to complete crystallization.[4]

-

Collect the white product by suction filtration, wash with ice ethanol, and dry.[4]

-

-

Step 2: Preparation of 2-((R)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

-

Step 3: Cyclization to this compound.

-

The intermediate from Step 2 is cyclized under the action of a base (e.g., potassium carbonate, sodium carbonate, or sodium ethoxide) in a suitable solvent (e.g., toluene, methanol, or ethanol) at a temperature ranging from 0-80 °C to yield the final product.[4]

-

The product is then purified, for instance, by recrystallization from ethanol and vacuum drying.[4]

-

Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: Synthetic Workflow for Method 1.

Caption: Synthetic Workflow for Method 2.

Caption: General Characterization Workflow.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in:

-

Asymmetric Synthesis: It serves as a chiral electrophile for the introduction of a glycidyl phthalimide moiety into various molecules. The subsequent opening of the epoxide ring by different nucleophiles allows for the creation of a wide range of chiral compounds.

-

Pharmaceutical Intermediates: This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). The phthalimide group can be deprotected to reveal a primary amine, which is a common functional group in many drugs.

-

Chiral Solvating Agents: It is used in the preparation of chiral solvating agents, which are employed in NMR spectroscopy to determine the enantiomeric purity of other chiral molecules.[5]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as causing serious eye damage. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols, tabulated data, and workflow diagrams offer a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The methodologies described herein provide a solid foundation for the successful synthesis and application of this important chiral intermediate.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]

- 5. This compound = 99.0 GC 181140-34-1 [sigmaaldrich.com]

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a versatile and highly valuable chiral building block in modern organic synthesis. Its rigid structure, combined with the reactive epoxide ring, allows for the stereospecific introduction of a three-carbon unit, making it a cornerstone in the asymmetric synthesis of a wide array of biologically active molecules, particularly chiral amino alcohols. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and quantitative data to support researchers in the field of drug discovery and development.

Core Properties

This compound is a white to off-white solid with the following key physical and chemical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 181140-34-1 | [1] |

| Melting Point | 100-102 °C | [2][3] |

| Optical Activity | [α]²⁰/D -7° to -13° (c=2.2 in chloroform) | [2][3] |

| Appearance | White to off-white powder | [3] |

Synthesis of this compound

The enantiomerically pure this compound is typically synthesized from a chiral precursor, most commonly (R)-epichlorohydrin. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from (R)-Epichlorohydrin

This procedure involves the reaction of phthalimide with (R)-epichlorohydrin, followed by cyclization to form the desired epoxide.

Materials:

-

Phthalimide

-

(R)-Epichlorohydrin

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanolamine

-

Toluene

Procedure:

-

Reaction of Phthalimide with (R)-Epichlorohydrin: To a solution of phthalic anhydride in a suitable solvent, add (R)-1-amino-3-chloro-2-propanol hydrochloride. The reaction mixture is then refluxed.

-

Cyclization: The resulting intermediate is treated with a base, such as potassium carbonate, in a suitable solvent like toluene to induce cyclization and formation of the epoxide ring.

-

Work-up and Purification: The reaction mixture is cooled, and the solid is filtered. The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product with high optical purity.[4]

| Reactants | Reagents/Solvents | Temperature | Time | Yield | ee% |

| Phthalic anhydride, (R)-1-amino-3-chloro-2-propanol hydrochloride | Toluene, Potassium Carbonate | Reflux | 15 hours | 91% | >99% |

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a precursor for chiral 1,2-amino alcohols, a key structural motif in many pharmaceutical agents. The epoxide ring is susceptible to nucleophilic attack by various amines, leading to a highly regioselective and stereospecific ring-opening reaction.

Synthesis of Chiral β-Amino Alcohols

The reaction of this compound with a primary or secondary amine, followed by the removal of the phthalimide protecting group, affords chiral β-amino alcohols.

Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol

Materials:

-

This compound

-

Amine (e.g., Isopropylamine)

-

Ethanol

-

Hydrazine hydrate

Procedure:

-

Ring-Opening: Dissolve this compound in ethanol. Add the desired amine (e.g., isopropylamine) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Deprotection: To the reaction mixture, add hydrazine hydrate and reflux for several hours.[5]

-

Work-up and Purification: After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is purified by distillation or column chromatography to give the pure chiral β-amino alcohol.

| Amine | Solvent | Temperature | Time | Yield |

| Isopropylamine | Ethanol | Reflux | 24 h | High |

Application in Drug Development: Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used beta-blocker for treating various cardiovascular conditions. Its synthesis often utilizes a chiral epoxide intermediate derived from this compound.

Experimental Protocol: Synthesis of (S)-Propranolol

Materials:

-

1-Naphthol

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Isopropylamine

-

Ethanol

Procedure:

-

Synthesis of the Epoxide Intermediate: A mixture of 1-naphthol and this compound is reacted in the presence of a base like potassium carbonate in a suitable solvent.[6]

-

Ring-Opening with Isopropylamine: The resulting N-protected propranolol precursor is then treated with isopropylamine in a solvent such as ethanol. This step simultaneously opens the epoxide ring and introduces the isopropylamino group.

-

Deprotection: The phthalimide protecting group is removed using hydrazine hydrate.

-

Purification: The final product, (S)-Propranolol, is purified by crystallization or chromatography.[7][8]

| Step | Key Reagents | Solvent | Yield | ee% |

| Epoxide Formation | 1-Naphthol, K₂CO₃ | DMF | High | >98% |

| Ring-Opening & Deprotection | Isopropylamine, Hydrazine hydrate | Ethanol | Good | >99% |

Application in Drug Development: Synthesis of Rivaroxaban

Rivaroxaban is an oral anticoagulant that directly inhibits Factor Xa. A key step in its synthesis involves the reaction of (S)-(+)-N-(2,3-epoxypropyl)phthalimide (the enantiomer of the title compound) with 4-(4-aminophenyl)morpholin-3-one. The principles of the reaction are identical.

Experimental Protocol: Synthesis of a Rivaroxaban Intermediate

Materials:

-

(S)-(+)-N-(2,3-Epoxypropyl)phthalimide

-

4-(4-Aminophenyl)morpholin-3-one

-

Methanol

Procedure:

-

Condensation: 4-(4-aminophenyl)morpholin-3-one and (S)-(+)-N-(2,3-epoxypropyl)phthalimide are heated in methanol.[9]

-

Precipitation and Isolation: Upon cooling, the desired intermediate precipitates and is isolated by filtration and washing with methanol. The product is then dried.[9]

| Reactants | Solvent | Temperature | Time | Yield | Purity |

| 4-(4-aminophenyl)morpholin-3-one, (S)-(+)-N-(2,3-epoxypropyl)phthalimide | Methanol | ~60 °C | 20 hours | 82.7% | >99.85% (final product) |

Conclusion

This compound stands out as a critical chiral synthon for the stereoselective synthesis of valuable pharmaceutical compounds. Its utility in creating chiral β-amino alcohols, which are prevalent in a multitude of bioactive molecules, underscores its importance in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, enabling researchers to leverage its full potential in the creation of novel, enantiomerically pure therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 3. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 4. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. researchgate.net [researchgate.net]

- 9. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide role in asymmetric synthesis

An In-depth Technical Guide to the Role of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as (R)-N-Glycidylphthalimide, is a pivotal chiral building block in modern asymmetric synthesis. Its unique trifunctional structure—comprising a stereochemically defined epoxide, a phthalimide-protected amine, and a reactive three-carbon chain—renders it an exceptionally versatile synthon for the creation of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its properties, core synthetic applications, and detailed methodologies for its use in the development of pharmaceuticals and other biologically active compounds.

Core Properties and Specifications

This compound is a stable, crystalline solid valued for its high optical purity.[1] Its physical and chemical characteristics are fundamental to its application in stereoselective transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| CAS Number | 181140-34-1 | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 100-102 °C | [2] |

| Optical Activity | [α]D/23: -7° to -13° (c = 2.2 in CHCl₃) | [2] |

| Purity (GC) | ≥99.0% | |

| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, acetone. | N/A |

Fundamental Role in Asymmetric Synthesis

The synthetic utility of this compound is rooted in two key features:

-

Chiral Epoxide Ring: The (R)-configured epoxide is an electrophilic three-membered ring that undergoes highly regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles. This reaction transfers the existing stereochemistry of the epoxide to the newly formed 1,2-amino alcohol product, effectively installing a new chiral center with predictable stereochemistry.

-

Phthalimide Group: The phthalimide moiety serves as a robust protecting group for the primary amine, a classic application known as the Gabriel synthesis.[3] It is stable to a variety of reaction conditions used for epoxide ring-opening and can be efficiently removed in a subsequent step, typically with hydrazine hydrate, to unmask the primary amine.[4]

This dual functionality allows for a modular and powerful approach to synthesizing chiral molecules, particularly those containing the 1-amino-2-hydroxypropyl pharmacophore.

Caption: General synthetic utility of this compound.

Key Applications in Pharmaceutical Synthesis

This chiral building block is instrumental in the synthesis of several classes of high-value pharmaceutical agents.

Synthesis of Chiral β-Adrenergic Blockers (β-Blockers)

Many β-blockers, such as (S)-Propranolol, are chiral 3-(aryloxy)-1-(alkylamino)-2-propanol derivatives.[5] The biological activity of these drugs often resides in a single enantiomer; for instance, (S)-Propranolol is approximately 100 times more potent than its (R)-enantiomer.[6] this compound provides a direct and stereocontrolled route to these important cardiovascular drugs.

The synthesis typically involves two main steps:

-

O-Alkylation: A substituted phenol (e.g., 1-naphthol) acts as a nucleophile, opening the (R)-epoxide to form a chiral 1-aryloxy-3-phthalimido-2-propanol intermediate. This reaction proceeds with high regioselectivity at the least substituted carbon of the epoxide.

-

Amination and Deprotection: The phthalimide group is removed with hydrazine hydrate, and the resulting primary amine is alkylated with a suitable group (e.g., via reductive amination with acetone for an isopropyl group) to yield the final β-blocker.[7]

References

- 1. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]

- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 3. N-(2,3-EPOXYPROPYL)PHTHALIMIDE - Career Henan Chemical Co. [coreychem.com]

- 4. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide, a key chiral intermediate in the synthesis of various pharmaceuticals, including the anticoagulant Rivaroxaban.[1] Understanding the physicochemical properties of this compound is critical for its effective handling, storage, and application in research and development.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[(2R)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione | |

| Synonyms | (R)-N-Glycidylphthalimide, (R)-(-)-Glycidyl Phthalimide | [2][3] |

| CAS Number | 181140-34-1 | [4] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 99-104 °C | [5][6] |

Solubility Profile

The solubility of this compound is a crucial parameter for its use in synthesis and formulation. The compound exhibits a range of solubilities in common laboratory solvents.

| Solvent | Descriptive Solubility | Quantitative Data (approx.) | Reference |

| Water | Practically Insoluble | - | [6] |

| N,N-Dimethylformamide (DMF) | Soluble | - | [6] |

| Ethyl Acetate | Soluble | - | [6] |

| Dichloromethane | Soluble | - | [1] |

| Chloroform | Slightly Soluble | A solution of c=2.2 (22 mg/mL) has been used for optical activity measurements. | [3][4] |

| Methanol | Slightly Soluble | - | [3] |

| Ethanol | Soluble / Partially Soluble | - | [1][7] |

| Acetone | Soluble / Partially Soluble | - | [1][7] |

Stability Profile

This compound contains two key functional groups that influence its stability: the phthalimide moiety and the epoxide ring. Both can be susceptible to degradation under certain conditions.

| Condition | Stability | Potential Degradation Products | Reference |

| Acidic (Aqueous) | Susceptible to hydrolysis. | Phthalamic acid derivatives (from phthalimide ring opening) and diol derivatives (from epoxide ring opening). | [8][9] |

| Basic (Aqueous) | Highly susceptible to hydrolysis of the phthalimide ring. | Phthalate salts and amino-alcohol derivatives. | [10] |

| Neutral (Aqueous) | Slow hydrolysis of the epoxide and potentially the phthalimide ring over extended periods. | Diol from epoxide opening. | [11] |

| Thermal | Generally stable at room temperature. Decomposition may occur at elevated temperatures. | - | [5] |

| Photostability | Should be evaluated as per ICH guidelines. Phthalimide-containing compounds can be susceptible to photodegradation. | - | [12][13] |

| Oxidative | The molecule does not contain groups that are highly susceptible to oxidation, but this should be confirmed by forced degradation studies. | - | [14] |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are outlined below. These protocols are based on established pharmaceutical guidelines.

Protocol for Equilibrium Solubility Determination

This method determines the saturation solubility of the compound in various solvents.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

Protocol for Forced Degradation and Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[14][15]

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at room temperature and an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature. Given the high susceptibility to base, elevated temperatures may not be necessary.[10]

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[14]

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be protected from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products formed.

Visualizations

The following diagrams illustrate key experimental workflows and potential chemical pathways.

References

- 1. nbinno.com [nbinno.com]

- 2. N-(2,3-EPOXYPROPYL)PHTHALIMIDE CAS#: 5455-98-1 [m.chemicalbook.com]

- 3. Cas 181140-34-1,(R)-(-)-GLYCIDYL PHTHALIMIDE | lookchem [lookchem.com]

- 4. (R)-N-Glycidylphthalimide | 181140-34-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide High Purity Crystalline Powder for R&D at Attractive Price [jigspharma.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. rjptonline.org [rjptonline.org]

- 15. ijrpp.com [ijrpp.com]

A Technical Guide to the Discovery and Synthesis of Chiral Epoxides

Introduction

Chiral epoxides are indispensable building blocks in modern organic synthesis, valued for their versatility and the stereochemical control they provide.[1] These three-membered cyclic ethers are critical intermediates in the manufacture of a wide range of pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] The immense significance of this field was highlighted by the 2001 Nobel Prize in Chemistry, awarded in part to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions, including asymmetric epoxidation.[1][5]

This technical guide provides an in-depth overview of the core methodologies for synthesizing chiral epoxides, with a focus on three landmark discoveries: the Sharpless Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and the Shi Epoxidation. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the history, mechanisms, quantitative data, and experimental protocols that underpin these powerful synthetic tools.[1][2][6][7]

The Sharpless Asymmetric Epoxidation (SAE)

The Sharpless Asymmetric Epoxidation (SAE), first reported by K. Barry Sharpless and Tsutomu Katsuki in 1980, represents a monumental achievement in asymmetric synthesis.[8][9][10] It provides a highly reliable and predictable method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[6][11][12] The reaction is renowned for its high enantiomeric excess, broad substrate scope for allylic alcohols, and predictable stereochemical outcome.[1][11]

Reaction Mechanism

The SAE employs a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(O-iPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET).[1][13] Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant.[14] The active catalytic species is believed to be a C₂-symmetric titanium-tartrate dimer.[1] In this complex, the chiral tartrate ligand creates a rigid chiral environment that directs the TBHP to deliver an oxygen atom to a specific face of the alkene, which is coordinated to the titanium center through its allylic hydroxyl group.[1][8] A key advantage is that the stereochemistry of the resulting epoxide is dictated by the chirality of the DET used, making the synthesis of either enantiomer predictable.[1][11] Using (+)-DET (L-(+)-diethyl tartrate) directs oxygen delivery to one face of the alkene, while (-)-DET (D-(-)-diethyl tartrate) directs it to the opposite face.[1]

Data Presentation: Substrate Scope and Enantioselectivity

The SAE is highly effective for a wide range of allylic alcohols, consistently delivering high yields and enantiomeric excesses.

| Substrate (Allylic Alcohol) | Chiral Ligand | Yield (%) | ee (%) |

| Geraniol | (+)-DIPT | 80 | 95 |

| (Z)-α-Phenylcinnamyl alcohol | (-)-DET | 97 | >98 |

| (E)-2-Hexen-1-ol | (+)-DET | 85 | 95 |

| Cinnamyl alcohol | (-)-DIPT | 77 | 96 |

| Data compiled from representative examples in the literature. |

Experimental Protocol: Synthesis of (2R,3R)-3-propyloxiranemethanol

A representative protocol for the Sharpless Asymmetric Epoxidation is as follows:

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 3Å or 4Å powdered molecular sieves (0.5 g) and anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere. The flask is cooled to -20 °C in a cooling bath.

-

Catalyst Formation: L-(+)-Diethyl tartrate (DET) (0.60 mL, 3.5 mmol) is added, followed by titanium(IV) isopropoxide (0.74 mL, 2.5 mmol). The mixture is stirred for 10 minutes at -20 °C.

-

Substrate Addition: (E)-2-Hexen-1-ol (2.3 g, 23 mmol) is added to the cooled catalyst mixture.

-

Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 4.0 mL, 22 mmol) is added dropwise via syringe over several minutes. The reaction color typically turns from pale yellow to a deeper orange/red.

-

Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: The reaction is quenched by adding 10 mL of 10% aqueous NaOH solution saturated with NaCl. The mixture is removed from the cooling bath and stirred vigorously for 1 hour, during which a white precipitate forms. The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.

The Jacobsen-Katsuki Epoxidation

While the Sharpless epoxidation is exceptional for allylic alcohols, its scope is limited to that substrate class. A major breakthrough for the asymmetric epoxidation of unfunctionalized alkenes came in the early 1990s with the independent work of Eric Jacobsen and Tsutomu Katsuki.[15][16] The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst and a terminal oxidant, such as sodium hypochlorite (NaOCl) or m-chloroperoxybenzoic acid (mCPBA).[15][17][18] This method is particularly effective for cis-disubstituted and trisubstituted olefins.[17][18]

Reaction Mechanism

The mechanism is not fully elucidated but is believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[15][19] This intermediate is generated from the Mn(III) precursor and the stoichiometric oxidant. The chiral salen ligand creates a dissymmetric environment that controls the facial selectivity of the alkene's approach to the Mn=O bond. Several pathways for oxygen transfer have been proposed, including a concerted mechanism, a metallaoxetane intermediate, and a radical pathway, with the operative path likely depending on the substrate.[15][17]

Data Presentation: Enantioselectivity for Unfunctionalized Alkenes

The Jacobsen-Katsuki epoxidation provides high enantioselectivity, especially for cis-olefins.

| Substrate (Alkene) | Yield (%) | ee (%) |

| (Z)-1-Phenylpropene | 84 | 92 |

| Indene | 80 | 89 |

| 1,2-Dihydronaphthalene | 92 | 96 |

| 2,2-Dimethylchromene | 97 | 97 |

| Data compiled from representative examples in the literature. |

Experimental Protocol: Synthesis of (1R,2S)-1,2-Dihydronaphthalene Oxide

A general procedure for the Jacobsen-Katsuki epoxidation is as follows:

-

Setup: To a round-bottom flask is added 1,2-dihydronaphthalene (1.0 g, 7.7 mmol) dissolved in dichloromethane (10 mL).

-

Catalyst Addition: The chiral (R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (245 mg, 0.38 mmol, 5 mol%) is added.

-

Oxidant Addition: The solution is cooled to 0 °C in an ice bath. A buffered solution of commercial bleach (0.55 M NaOCl, pH ~11, 21 mL, 11.5 mmol) is added slowly over 1 hour with vigorous stirring to ensure proper mixing of the biphasic system.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 4-6 hours. Progress is monitored by TLC or GC analysis.

-

Workup: Once the reaction is complete, the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the enantiomerically enriched epoxide.

The Shi Asymmetric Epoxidation

A third major advance, this time in the field of organocatalysis, was the Shi asymmetric epoxidation, developed by Yian Shi in 1996.[20][21] This method utilizes a chiral ketone derived from D-fructose as the catalyst and potassium peroxymonosulfate (Oxone) as the inexpensive and environmentally benign primary oxidant.[20][21][22] The reaction is notable for being metal-free and highly effective for trans-disubstituted and trisubstituted alkenes.[21]

Reaction Mechanism

The catalytic cycle is initiated by the oxidation of the chiral ketone catalyst by Oxone to generate a highly reactive chiral dioxirane intermediate in situ.[20][22][23] This dioxirane is the active epoxidizing agent, transferring one of its oxygen atoms to the alkene through a spiro transition state.[24] The ketone is regenerated, continuing the catalytic cycle.[22] The reaction conditions, particularly pH, are critical; a basic pH (typically ~10.5, maintained with K₂CO₃) is required to accelerate dioxirane formation and suppress a competing Baeyer-Villiger side reaction that would otherwise consume the catalyst.[22][24]

Data Presentation: Enantioselectivity with Organocatalysis

The Shi epoxidation provides excellent results for a variety of electron-rich alkenes.

| Substrate (Alkene) | Yield (%) | ee (%) |

| (E)-β-Methylstyrene | 95 | 92 |

| (E)-Stilbene | 98 | 90 |

| 1,2-Dihydronaphthalene | 90 | 90 |

| α-Methylstyrene | 85 | 91 |

| Data compiled from representative examples in the literature.[21] |

Experimental Protocol: Synthesis of (R,R)-trans-β-Methylstyrene Oxide

A typical experimental procedure for the Shi epoxidation is as follows:[23]

-

Setup: To a solution of trans-β-methylstyrene (591 mg, 5.0 mmol) in acetonitrile (10 mL) in a round-bottom flask is added a solution of the Shi catalyst (fructose-derived ketone) (425 mg, 1.5 mmol, 30 mol%) in the same solvent.

-

Buffer Addition: An aqueous buffer solution (10 mL, pH 10.5) is prepared by dissolving K₂CO₃ and EDTA in water. This solution is added to the reaction mixture.

-

Oxidant Addition: The mixture is cooled to 0 °C. A solution of Oxone (4.6 g, 7.5 mmol) in water (10 mL) and an aqueous solution of K₂CO₃ (2.1 g, 15 mmol) in water (10 mL) are added simultaneously via two separate dropping funnels over 1 hour, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for an additional 3 hours, with progress monitored by TLC.

-

Workup: The reaction is quenched with sodium thiosulfate. The mixture is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the chiral epoxide.

Application in Drug Development

The development of these robust asymmetric epoxidation methods has had a profound impact on the pharmaceutical industry. Chiral epoxides serve as key intermediates in the synthesis of numerous approved drugs and drug candidates.[2] The ability to install stereocenters with high fidelity early in a synthetic route is crucial for creating enantiopure active pharmaceutical ingredients (APIs), as the biological activity of a drug is often dependent on its specific stereochemistry.[15][16] For example, the Jacobsen-Katsuki epoxidation has been applied in the synthesis of the HIV protease inhibitor Indinavir (Crixivan).[18]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistnotes.com [chemistnotes.com]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. Sharpless Epoxidation [organic-chemistry.org]

- 15. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 16. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 17. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 18. grokipedia.com [grokipedia.com]

- 19. Jacobson katsuki named rxn | PPTX [slideshare.net]

- 20. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 21. grokipedia.com [grokipedia.com]

- 22. Shi Epoxidation [organic-chemistry.org]

- 23. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Technical Guide to the Spectroscopic Data of (R)-(-)-N-(2,3-Epoxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral intermediate (R)-(-)-N-(2,3-Epoxypropyl)phthalimide. The information is presented to support research, synthesis, and drug development activities where this compound is utilized. Data is compiled from various sources and presented in a structured format for clarity and ease of use.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.81–7.96 | m | - | 2 x Ar-H |

| 7.62–7.79 | m | - | 2 x Ar-H |

| 3.91–4.04 | m | - | 1H, N-CH ₂ |

| 3.72–3.85 | m | - | 1H, N-CH ₂ |

| 3.24 | tdd | 5.0, 3.9, 2.5 | 1H, Epoxide CH |

| 2.75–2.90 | m | - | 1H, Epoxide CH ₂ |

| 2.68 | dd | 4.9, 2.5 | 1H, Epoxide CH ₂ |

Data sourced from a chemoenzymatic route study.[1]

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (Phthalimide) |

| 134.1 | Ar-C |

| 131.9 | Ar-C (Quaternary) |

| 123.4 | Ar-C |

| 49.1 | Epoxide C H |

| 46.1 | Epoxide C H₂ |

| 39.7 | N-C H₂ |

Data sourced from a chemoenzymatic route study.[1]

Infrared (IR) Spectroscopy Data

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Data (Nujol Mull)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1772, 1712 | Strong | C=O Stretch (Asymmetric and Symmetric Imide) |

| 1606 | Medium | C=C Stretch (Aromatic) |

| 1430, 1395 | Medium | C-H Bend |

| 1254 | Medium | C-N Stretch |

| 900, 848, 824 | Medium | Epoxide Ring Vibrations (C-O Stretch) |

Data sourced from a chemoenzymatic route study.[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| Technique | m/z Value | Interpretation |

| GC-MS | 160, 161, 76 | Top three fragmentation peaks[2] |

| ESI-TOF | 204.0655 | [M+H]⁺ (Calculated for C₁₁H₁₀NO₃⁺: 204.0655)[1] |

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[3] Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is transferred to a 5 mm NMR tube.[3][4]

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument.[1]

-

Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum to single lines for each unique carbon atom.

-

Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.2 ppm for ¹³C).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Nujol Mull) : A small amount (5-10 mg) of the solid sample is finely ground in an agate mortar.[6] A drop of Nujol (mineral oil) is added, and the mixture is triturated to form a smooth paste.

-

Analysis : The paste is spread thinly and evenly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : The plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.[7] A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.[8] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for separation prior to analysis.[9]

-

Ionization : For techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the source where it is nebulized and ionized to form gaseous ions (e.g., [M+H]⁺).[9] For GC-MS, Electron Ionization (EI) is common, which results in characteristic fragmentation patterns.[10]

-

Mass Analysis : The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole) which separates them based on their mass-to-charge (m/z) ratio.[11]

-

Detection : Ions are detected, and the signal is processed by a computer to generate a mass spectrum, which plots ion intensity versus m/z. For high-resolution instruments (like TOF), this allows for the determination of the elemental composition.[12]

Visualization of Synthetic Pathway

A common synthetic route to N-(2,3-Epoxypropyl)phthalimide involves a two-step process starting from phthalimide sodium salt. This workflow is outlined below.[13]

Caption: Two-step synthesis of N-(2,3-Epoxypropyl)phthalimide.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 21601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zefsci.com [zefsci.com]

- 12. rsc.org [rsc.org]

- 13. CN105153132A - Synthesis method of N-(2,3-epoxypropyl) phthalimide - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-(-)-N-(2,3-Epoxypropyl)phthalimide and (S)-(+)-N-(2,3-Epoxypropyl)phthalimide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the chiral compounds (R)-(-)-N-(2,3-Epoxypropyl)phthalimide and its enantiomer, (S)-(+)-N-(2,3-Epoxypropyl)phthalimide. These molecules serve as crucial building blocks in the pharmaceutical industry, particularly in the asymmetric synthesis of complex drug molecules.

Core Properties and Data

(R)-(-)- and (S)-(+)-N-(2,3-Epoxypropyl)phthalimide are chiral epoxides containing a phthalimide group. The presence of the reactive epoxide ring and the protected amine functionality makes them versatile intermediates in organic synthesis. The phthalimide group acts as a protecting group for the primary amine, which can be deprotected under specific conditions.[1] Their chirality is a key feature, enabling the stereoselective synthesis of pharmaceutical compounds.

Physicochemical Data

| Property | This compound | (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | Racemic N-(2,3-Epoxypropyl)phthalimide |

| Molecular Formula | C₁₁H₉NO₃[2] | C₁₁H₉NO₃[3] | C₁₁H₉NO₃[4] |

| Molecular Weight | 203.19 g/mol [2] | 203.19 g/mol [3] | 203.19 g/mol [4] |

| CAS Number | 181140-34-1[2] | 161596-47-0[3] | 5455-98-1[4] |

| Appearance | Solid[2] | White to off-white crystalline solid | White to off-white solid[5] |

| Melting Point | 100-102 °C[2] | 102 °C | 92-98 °C[4] |

| Optical Activity | [α]/D -7 to -13° (c = 2.2 in chloroform)[2] | Not specified | Not applicable |

| Purity | ≥99.0% (GC)[2] | ≥98% | ≥95.0% |

Solubility

| Solvent | Solubility |

| Water | Slightly soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Slightly Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

Synthesis and Experimental Protocols

The synthesis of N-(2,3-Epoxypropyl)phthalimide can be achieved through several routes, yielding either the racemic mixture or the individual enantiomers. The choice of method depends on the desired stereochemistry of the final product.

Synthesis of Racemic N-(2,3-Epoxypropyl)phthalimide

A common method for synthesizing the racemic mixture involves the reaction of potassium phthalimide with epichlorohydrin.[6] A two-step approach involving condensation and subsequent oxidation is also employed.[6]

This protocol is based on the general method described in the literature.[6]

Materials:

-

Potassium phthalimide

-

Epichlorohydrin

-

Appropriate solvent (e.g., DMF or neat epichlorohydrin)

Procedure:

-

A suspension of potassium phthalimide in an excess of epichlorohydrin is heated at 120°C for 5 hours.

-

Alternatively, equimolar amounts of potassium phthalimide and epichlorohydrin are reacted in DMF.

-

The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Caption: Synthesis of Racemic N-(2,3-Epoxypropyl)phthalimide.

Enantioselective Synthesis

The preparation of enantiomerically pure (R)-(-) and (S)-(+)-N-(2,3-Epoxypropyl)phthalimide is crucial for their application in chiral drug synthesis. This is typically achieved by using a chiral starting material.

This protocol describes a method to synthesize the chiral epoxide with high optical purity.[7]

Materials:

-

Phthalimide

-

(R)- or (S)-Epichlorohydrin

-

Sodium carbonate or potassium tert-butoxide

-

Appropriate solvent (e.g., alcohol or ether)

Procedure:

-

Phthalimide is reacted with the desired enantiomer of epichlorohydrin in an organic solvent in the presence of a base like sodium carbonate to form the corresponding N-(3-chloro-2-hydroxypropyl)phthalimide intermediate.

-

The intermediate is then cyclized using a stronger base, such as potassium tert-butoxide, to yield the optically active N-(2,3-Epoxypropyl)phthalimide.

-

The product is purified by recrystallization.

Caption: Enantioselective Synthesis Workflow.

Chiral Separation

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating the enantiomers of N-(2,3-Epoxypropyl)phthalimide and verifying their optical purity.[8][9]

This is a general guideline for developing a chiral HPLC method.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., polysaccharide-based or Pirkle-type)[9]

Mobile Phase:

-

Typically a mixture of a nonpolar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol).[9] The exact ratio needs to be optimized for the specific column and analyte.

Procedure:

-

Dissolve a small sample of the N-(2,3-Epoxypropyl)phthalimide mixture in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

Applications in Drug Development

The primary application of these chiral epoxides is as intermediates in the synthesis of pharmaceuticals. The phthalimide group serves as a masked primary amine, and the epoxide allows for the stereospecific introduction of a 2-hydroxy-3-aminopropyl moiety.[1]

Synthesis of Rivaroxaban

(S)-(+)-N-(2,3-Epoxypropyl)phthalimide is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[10]

The synthesis involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide.[10] This step establishes the chiral center in the subsequent oxazolidinone ring of the Rivaroxaban molecule.

References

- 1. N-(2,3-EPOXYPROPYL)PHTHALIMIDE - Career Henan Chemical Co. [coreychem.com]

- 2. (R)-(-)-N-(2,3-环氧丙基)邻苯二甲酰亚胺 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2,3-EPOXYPROPYL)PHTHALIMIDE | 5455-98-1 [chemicalbook.com]

- 5. CAS 5455-98-1: N-(2,3-Epoxypropyl)phthalimide | CymitQuimica [cymitquimica.com]

- 6. CN105153132A - Synthesis method of N-(2,3-epoxypropyl) phthalimide - Google Patents [patents.google.com]

- 7. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Amino Alcohols using (R)-(-)-N-(2,3-Epoxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are crucial structural motifs present in a wide array of pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. The enantioselective synthesis of these compounds is of paramount importance in drug discovery and development, as the biological activity often resides in a single enantiomer. One efficient and reliable method for accessing these valuable molecules is through the ring-opening of chiral epoxides with nitrogen nucleophiles.

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched β-amino alcohols utilizing (R)-(-)-N-(2,3-Epoxypropyl)phthalimide as a versatile chiral building block. The phthalimide group serves as a protected form of a primary amine, which can be deprotected in a subsequent step. This approach allows for the introduction of a variety of amine substituents, leading to a diverse range of β-amino alcohols.

Core Synthetic Strategy

The synthesis of β-amino alcohols from this compound generally proceeds via a two-step sequence:

-

Nucleophilic Ring-Opening: The epoxide ring of this compound is opened by a primary or secondary amine. This reaction is typically highly regioselective, with the nucleophile attacking the sterically less hindered terminal carbon of the epoxide. The reaction proceeds with inversion of configuration at the attacked carbon, yielding a phthalimide-protected β-amino alcohol.

-

Deprotection of the Phthalimide Group: The phthalimide protecting group is subsequently removed to afford the final β-amino alcohol. Common methods for deprotection include treatment with hydrazine hydrate or sodium borohydride followed by an acidic workup.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Ring-Opening of this compound with Amines

This protocol describes a general method for the synthesis of N-substituted-(R)-1-(phthalimido)-3-amino-2-propanols.

Materials:

-

This compound

-

Amine (e.g., isopropylamine, aniline, morpholine)

-

Solvent (e.g., ethanol, isopropanol, acetonitrile, or neat)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin-layer chromatography (TLC) plates (silica gel)